molecular formula C25H20N2Sn B3059336 Benzimidazole, 1-(triphenylstannyl)- CAS No. 982-97-8

Benzimidazole, 1-(triphenylstannyl)-

Cat. No.: B3059336
CAS No.: 982-97-8
M. Wt: 467.1 g/mol
InChI Key: HKMIHQPZBBCFJA-UHFFFAOYSA-N
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Description

Benzimidazole, 1-(triphenylstannyl)- is a derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazole itself consists of a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole, 1-(triphenylstannyl)- typically involves the reaction of benzimidazole with triphenyltin chloride. This reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for benzimidazole, 1-(triphenylstannyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Benzimidazole, 1-(triphenylstannyl)- can undergo various chemical reactions, including:

    Substitution Reactions: The triphenylstannyl group can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The benzimidazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Coupling Reactions: The compound can engage in coupling reactions, such as Stille coupling, where the triphenylstannyl group acts as a leaving group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like halides or organometallic compounds in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

Benzimidazole, 1-(triphenylstannyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of benzimidazole, 1-(triphenylstannyl)- involves its interaction with molecular targets through the benzimidazole ring and the triphenylstannyl group. The benzimidazole ring can interact with enzymes and receptors, modulating their activity. The triphenylstannyl group can influence the compound’s lipophilicity and binding affinity, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its wide range of biological activities.

    1-(Phenylsulfonyl)benzimidazole: A derivative with a sulfonyl group, exhibiting different reactivity and biological properties.

    2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position, showing diverse chemical and biological activities.

Uniqueness

Benzimidazole, 1-(triphenylstannyl)- is unique due to the presence of the triphenylstannyl group, which imparts distinct chemical reactivity and potential applications. This group can participate in unique reactions, such as Stille coupling, and influence the compound’s biological activity by enhancing its lipophilicity and binding interactions.

Properties

IUPAC Name

benzimidazol-1-yl(triphenyl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N2.3C6H5.Sn/c1-2-4-7-6(3-1)8-5-9-7;3*1-2-4-6-5-3-1;/h1-5H;3*1-5H;/q-1;;;;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMIHQPZBBCFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2Sn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

982-97-8
Record name Benzimidazole, 1-(triphenylstannyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142118
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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